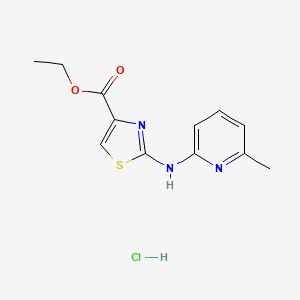

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminothiazoles, such as Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride, are significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of FTIR and NMR (1H and 13C) for characterization . The yield was reported to be around 50-70%, with a melting point between 175-202 °C .

Molecular Structure Analysis

The thiazole ring and picoline six-membered ring are nearly coplanar to one another with a dihedral angle between the respective mean planes of 3.2 (6) .

Physical and Chemical Properties Analysis

The yield of the synthesized compound was around 50-70%, with a melting point between 175-202 °C . The Rf value was reported to be between 0.61 and 0.71 (petroleum ether: ethyl acetate, 1:3) .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Ethyl 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylate hydrochloride and related compounds have been explored for their utility in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, research on heterocyclic compounds has led to the synthesis of imidazothiazole and imidazobenzothiazole derivatives, exhibiting anti-inflammatory activity (Abignente et al., 1983).

Anticancer Agent Synthesis

Studies have also focused on the synthesis of potential anticancer agents, where this compound served as a precursor for creating pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been evaluated for their effects on the proliferation and survival of cancer cells, highlighting their potential in anticancer research (Temple et al., 1983).

Molluscicidal Properties

Another area of interest is the investigation of compounds with molluscicidal properties, which are important for controlling the spread of schistosomiasis. This compound-related compounds have shown promise in this field, contributing to the development of new agents against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).

Antimicrobial Studies

The compound has also been modified to study its antimicrobial properties. Derivatives of this compound have been synthesized and tested against various strains of bacteria and fungi, providing insights into the structure-activity relationships critical for antimicrobial efficacy (Desai et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antimicrobial agents .

Mode of Action

The compound likely interacts with its target enzyme through protein-ligand interactions

Biochemical Pathways

The compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase could potentially disrupt the synthesis of bacterial cell walls

Result of Action

The compound has shown moderate to significant antibacterial and antifungal potential in some studies . For instance, it has demonstrated significant antibacterial potential towards Staphylococcus epidermidis and Pseudomonas aeruginosa .

Propiedades

IUPAC Name |

ethyl 2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S.ClH/c1-3-17-11(16)9-7-18-12(14-9)15-10-6-4-5-8(2)13-10;/h4-7H,3H2,1-2H3,(H,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDCEJGMEJLAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=N2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2537177.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)

![N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2537184.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)

![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)

![2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2537196.png)